molecular formula C16H27N3S B14451277 1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine CAS No. 74037-94-8

1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine

Cat. No.: B14451277
CAS No.: 74037-94-8
M. Wt: 293.5 g/mol
InChI Key: XUZDNHQOYLQFKR-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is particularly interesting due to its unique structure, which includes a piperazine ring substituted with a methyl group and a propyl chain linked to a thiophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine typically involves multiple steps. One common method includes the alkylation of piperazine with 1-bromo-3-chloropropane, followed by the substitution of the chlorine atom with N-methyl-N-(2-methylthiophenyl)amine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and automated systems can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophenyl group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazines and thiophenyl derivatives.

Scientific Research Applications

1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: A simpler piperazine derivative used in organic synthesis.

    4-(3-Nitrophenyl)piperazine: Another piperazine derivative with different substituents.

    N-Methyl-1-propanamine: A related amine with a simpler structure.

Uniqueness

1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

74037-94-8

Molecular Formula

C16H27N3S

Molecular Weight

293.5 g/mol

IUPAC Name

3-[2,6-dimethyl-4-(2-methylsulfanylphenyl)piperazin-1-yl]propan-1-amine

InChI

InChI=1S/C16H27N3S/c1-13-11-18(12-14(2)19(13)10-6-9-17)15-7-4-5-8-16(15)20-3/h4-5,7-8,13-14H,6,9-12,17H2,1-3H3

InChI Key

XUZDNHQOYLQFKR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1CCCN)C)C2=CC=CC=C2SC

Origin of Product

United States

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